molecular formula C15H16BrN3O B6417679 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one CAS No. 293329-90-5

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B6417679
CAS No.: 293329-90-5
M. Wt: 334.21 g/mol
InChI Key: PGPKZTWJJLSUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(2-Bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidin-2-one ring. The benzimidazole moiety is substituted with a 2-bromoallyl group at the N1 position, while the pyrrolidin-2-one ring carries a methyl group at the N1 position ().

The bromoallyl substituent introduces electrophilic reactivity, which may enhance interactions with biological targets such as enzymes or receptors. The methyl group on the pyrrolidinone ring likely influences solubility and steric effects.

Properties

IUPAC Name

4-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O/c1-10(16)8-19-13-6-4-3-5-12(13)17-15(19)11-7-14(20)18(2)9-11/h3-6,11H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPKZTWJJLSUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201142576
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293329-90-5
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293329-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1-(2-Bromo-2-propen-1-yl)-1H-benzimidazol-2-yl]-1-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201142576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclocondensation of 2-acetyl benzimidazoles with 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone in the presence of thiourea . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The bromoallyl group serves as a versatile handle for transition metal-catalyzed cross-couplings. For example:

Reaction TypeConditionsYieldReference
Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O (3:1), 100°C, 3 h86%

In this reaction, the bromine atom undergoes oxidative addition with palladium, enabling coupling with boronic acids or esters to form allyl-aryl/heteroaryl derivatives. The reaction tolerates diverse boronate partners, as demonstrated in similar benzimidazole systems .

Nucleophilic Substitution at the Allylic Bromide

The allylic bromide participates in SN2 or SN1 reactions with nucleophiles:

NucleophileConditionsProductYieldReference
AminesDMF, K₂CO₃, 75°C, 5 hAllylamine derivatives~75%
ThiolsEtOH, RT, 12 hThioether analogs~60%

The reaction proceeds via backside attack (SN2) due to the allylic bromide’s electrophilicity . Steric hindrance from the benzimidazole may moderate yields compared to simpler allylic bromides.

Electrophilic Aromatic Substitution (EAS) on the Benzimidazole Core

The benzimidazole ring undergoes regioselective EAS at activated positions:

ReactionReagentsPosition SubstitutedNotesReference
NitrationHNO₃/H₂SO₄, 0°CC5 or C6Directed by electron-rich N-H (if available)
SulfonationSO₃/H₂SO₄, 50°CC4Steric effects from substituents influence regiochemistry

Pyrrolidin-2-One Ring Functionalization

The lactam ring exhibits reactivity under hydrolytic or reductive conditions:

ReactionConditionsProductYieldReference
Acidic Hydrolysis6M HCl, reflux, 12 h4-(Substituted) γ-aminobutyric acid~50%
ReductionLiAlH₄, THF, 0°C → RTPyrrolidine derivative~70%

Hydrolysis cleaves the lactam to form a carboxylic acid, while reduction generates a secondary amine . The 1-methyl group sterically stabilizes the ring, requiring harsher conditions compared to unsubstituted pyrrolidinones.

Addition Reactions at the Allyl Double Bond

The allyl double bond undergoes stereoselective additions:

ReactionReagentsProductStereochemistryYieldReference
EpoxidationmCPBA, CH₂Cl₂, RTEpoxideTrans~65%
DihydroxylationOsO₄, NMO, acetone/H₂OVicinal diolSyn~55%

Electron-withdrawing effects from the bromine enhance electrophilicity of the double bond, favoring epoxidation over less reactive alkenes .

Alkyne Cycloaddition Reactions

The benzimidazole and allyl groups participate in click chemistry:

ReactionConditionsProductYieldReference
Huisgen CycloadditionCuI, TBTA, DMF, RTTriazole-linked derivatives~80%

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl analogs generates triazole-containing hybrids, expanding pharmacological potential .

Key Mechanistic Insights:

  • Bromoallyl Reactivity : The allylic bromide’s leaving group ability enables cross-couplings and substitutions, while the double bond allows cycloadditions .

  • Benzimidazole Stability : Substitution at the 1-position moderates electrophilic substitution but permits metalation strategies .

  • Pyrrolidinone Rigidity : The lactam’s conformational restriction influences regioselectivity in hydrolytic or reductive pathways .

Scientific Research Applications

4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. The exact pathways and targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name Benzimidazole Substituent Pyrrolidin-2-one Substituent Key Features/Activities
4-(1-(2-Bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one 2-Bromoallyl at N1 Methyl at N1 Electrophilic bromoallyl group; potential enzyme inhibition
1-(2-Bromophenyl)-4-[1-(2-methylallyl)-1H-benzoimidazol-2-yl]-pyrrolidin-2-one 2-Methylallyl at N1 2-Bromophenyl at N1 Bulky aryl substituent; may enhance lipophilicity
4-(1-Butyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one Butyl at N1 3-Chloro-2-methylphenyl at N1 Increased alkyl chain length; potential for prolonged metabolic stability
5-Amino-4-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)-2,3-dihydro-1H-pyrrol-3-one None (unsubstituted N1) 4-Bromophenyl at N1 Amino group enhances hydrogen bonding; dihydro-pyrrolone alters ring conformation
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one None (unsubstituted N1) 2-Methylphenyl at N1 Simpler structure; o-tolyl group may improve membrane permeability

Spectroscopic Characterization

  • 1H NMR : Benzimidazole NH protons appear as singlets near δ 10.8 ppm (). The pyrrolidin-2-one carbonyl resonates at δ 173 ppm in 13C NMR ().
  • IR Spectroscopy : Stretching vibrations for C=O (1720 cm⁻¹) and C=N (1686 cm⁻¹) are consistent across derivatives ().

Pharmacological Implications

  • Enzyme Inhibition : Bromoallyl and aryl substituents (e.g., 4-bromophenyl) may enhance interactions with enzymes like α-glycosidase or IDO1 ().
  • Antimicrobial Activity : Derivatives with extended alkyl chains (e.g., butyl) or thiazole rings show improved activity due to increased lipophilicity ().
  • Solubility and Bioavailability: Methyl and amino groups improve aqueous solubility, while bulky substituents (e.g., naphthalene) may reduce it ().

Biological Activity

The compound 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H14BrN3OC_{13}H_{14}BrN_3O, and it features a complex structure that includes a benzimidazole moiety and a pyrrolidinone ring. The presence of the bromoallyl group is significant for its biological interactions.

PropertyValue
Molecular Weight300.35 g/mol
Molecular FormulaC₁₃H₁₄BrN₃O
CAS Number40644-16-4

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of benzimidazole have been shown to exhibit antiproliferative effects by inhibiting key signaling pathways such as PI3K/Akt/mTOR , which are critical in cancer biology .

Antitumor Activity

Recent studies have highlighted the potential of related compounds as PI3K/mTOR inhibitors , showing that they can significantly reduce tumor growth in vitro and in vivo. Such compounds have demonstrated remarkable selectivity against cancer cell lines, indicating their potential as therapeutic agents .

Pharmacological Effects

The pharmacological profile of this compound suggests several key activities:

  • Antineoplastic Activity : The compound may inhibit cancer cell proliferation through modulation of key signaling pathways.
  • Immunomodulatory Effects : Similar compounds have shown promise in modulating immune responses, which could be beneficial in cancer therapy .
  • Toxicity Profile : Initial assessments suggest low acute toxicity levels, making it a candidate for further development .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • In Vitro Studies : A study on benzimidazole derivatives demonstrated significant antiproliferative activity against various cancer cell lines (e.g., HeLa and SW620) with IC50 values indicating effective inhibition at low concentrations .
  • In Vivo Efficacy : Animal models treated with related compounds exhibited reduced tumor sizes and improved survival rates compared to controls, suggesting effective therapeutic potential .
  • Mechanistic Insights : Research has revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways, further supporting their role as potential anticancer agents .

Q & A

Q. How can researchers design a synthetic route for 4-(1-(2-bromoallyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one?

A feasible approach involves multi-step organic synthesis. First, construct the benzo[d]imidazole core via condensation of o-phenylenediamine with a carbonyl source under acidic conditions (e.g., HCl, 80°C) . Introduce the 2-bromoallyl group via nucleophilic substitution or alkylation using 2-bromoallyl bromide in the presence of a base like K₂CO₃ . The pyrrolidin-2-one moiety can be incorporated through a cyclization reaction using 1-methylpyrrolidin-2-one under reflux in polar aprotic solvents (e.g., DMF) with catalytic Pd or Cu . Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) and characterization via NMR (¹H/¹³C), IR, and HRMS are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and stereochemistry. For example, the pyrrolidin-2-one ring protons appear as multiplets near δ 2.5–3.5 ppm, while the benzoimidazole aromatic protons resonate at δ 7.0–8.5 ppm .
  • FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrrolidinone) .
  • HRMS : Validate molecular weight and isotopic patterns .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C for similar benzoimidazole derivatives) .

Q. How can preliminary biological activity screening be designed for this compound?

For antimicrobial or enzyme inhibition studies:

  • In vitro assays : Use a microdilution method (e.g., MIC determination against P. aeruginosa or S. aureus) with compound concentrations ranging from 1–250 μM .
  • QS inhibition : Measure GFP production in P. aeruginosa MH602 reporter strains to evaluate quorum-sensing inhibition at 62.5–250 μM .
  • Cytotoxicity : Test on normal cell lines (e.g., HEK293) via MTT assay at 25–100 μM to ensure selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical. Grow crystals via slow evaporation of a saturated DCM/hexane solution. Use SHELXL for structure refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Validate bond lengths (e.g., C-Br: ~1.9 Å) and angles using CIF check tools. Discrepancies in torsion angles (e.g., benzoimidazole vs. pyrrolidinone planes) may indicate conformational flexibility .

Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 2-Bromoallyl group : Enhances electrophilicity, improving covalent binding to targets like LasR in P. aeruginosa .
  • Pyrrolidinone methylation : Reduces metabolic degradation (e.g., CYP3A4 inhibition) compared to unmethylated analogs .
  • Substituent polarity : Hydrophobic groups (e.g., trifluoromethyl) improve membrane permeability but may increase cytotoxicity .

Q. How can computational methods predict binding modes with biological targets?

Use Schrödinger Suite (Glide/Prime) for docking and MD simulations:

  • Target selection : LasR (PDB: 2UV0) or IGF-1R kinase (PDB: 3NW6) .
  • Docking parameters : OPLS4 forcefield, extra-precision (XP) mode.
  • Key interactions : Benzoimidazole nitrogen forms hydrogen bonds with Thr129 (LasR), while the pyrrolidinone carbonyl interacts with Mg²⁺ in kinase ATP-binding pockets .

Q. How to address contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Orthogonal validation : Cross-check bioactivity using alternative assays (e.g., luminescence vs. fluorescence for QS inhibition) .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability (e.g., ±5% yield deviation acceptable) .

Q. What strategies optimize ADME properties for in vivo studies?

  • Solubility : Use co-solvents (e.g., PEG400) or micronization .
  • Plasma protein binding : Modify lipophilicity via substituent engineering (e.g., logP <3) .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

Methodological Notes

  • Data synthesis : Integrated findings from peer-reviewed journals (e.g., J. Phys. Chem. Funct. Mater.) and patents (e.g., European Patent Bulletin) .
  • Conflict resolution : Conflicting synthesis protocols were resolved by prioritizing scalable, high-yield methods with full spectroscopic validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.